5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
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Description
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as FCPO, is a chemical compound that has been of significant interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Scientific Research Applications
Pharmacological Evaluation :
- A study conducted by Kumar et al. (2017) focused on synthesizing novel derivatives of a similar compound, evaluating their antidepressant and antianxiety activities. These derivatives were synthesized beginning from 2-acetylfuran and were tested in albino mice, showing significant results in behavioral tests.
Antimicrobial Activities :
- Research by Başoğlu et al. (2013) involved synthesizing new azole derivatives starting from furan-2-carbohydrazide. These compounds were tested for their antimicrobial activities, with some displaying activity against tested microorganisms.
Synthetic Method Improvement :
- A study by Shi Jian-me (2015) improved the synthetic process for a related compound, enhancing the yield and simplifying purification processes.
Serotonin Receptor Antagonists :
- Mahesh et al. (2004) synthesized novel compounds for potential use as serotonin 5-HT3 receptor antagonists. These compounds were evaluated in Guinea pig ileum for their receptor antagonism.
Market Analysis through Patents :
- An analysis by Habernickel (2001) reflected on the pharmaceutical market through patents, mentioning similar compounds and their potential applications in drug development.
HPLC-DAD Method Development :
- Research by Varynskyi et al. (2017) focused on developing a new method for determining a related compound as an active pharmaceutical ingredient using high-performance liquid chromatography.
ACE Inhibitors from Indanone Derivatives :
- A study by Vulupala et al. (2018) designed novel triazole derivatives as angiotensin converting enzyme (ACE) inhibitors, showing minimal toxicity and potent inhibition activity.
properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-4-2-5-15(12-14)18-22-16(13-21)20(27-18)24-9-7-23(8-10-24)19(25)17-6-3-11-26-17/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSJVGLBFYADFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile |
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